molecular formula C14H15N5O2S B2561215 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034282-34-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2561215
CAS No.: 2034282-34-1
M. Wt: 317.37
InChI Key: QHXOEAVRASRXDP-UHFFFAOYSA-N
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Description

N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and an acetamide linker at position 2.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-2-21-14-13-18-17-11(19(13)6-5-15-14)9-16-12(20)8-10-4-3-7-22-10/h3-7H,2,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXOEAVRASRXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core, which is known for its diverse biological activities. The presence of an ethoxy group and a thiophene moiety enhances its pharmacological profile. The general structure can be represented as follows:

N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 2 thiophen 2 yl acetamide\text{N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 2 thiophen 2 yl acetamide}

Anticancer Properties

Research indicates that derivatives of triazolo-pyrazines exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promise as dual inhibitors of critical cancer pathways by targeting c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . These targets are essential in tumor growth and metastasis.

Case Study:
In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines. For instance, one study reported that a structurally similar compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial activity. Triazolo-pyrazine derivatives have been evaluated for their effectiveness against various microbial strains. Preliminary results suggest that this compound may possess moderate to good antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)
N-(2-(5-methyl-[1,2,4]triazole))benzamideAntibacterial15.62
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineAntifungal20.00
N-(6-fluoropyridin-3-yl)-[1,2,4]triazoleSelective Inhibitor10.00

Anti-inflammatory Effects

Compounds in this class have also been studied for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through molecular docking studies. These studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with key enzyme active sites involved in disease pathways .

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-a]pyrazine vs. [1,2,4]Triazolo[4,3-b]pyridazine

The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core distinguishes it from analogs like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which contains a pyridazine ring instead of pyrazine .

Ethoxy Substituent vs. Phenoxy or Halogenated Groups

The ethoxy group at position 8 contrasts with compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (). Electron-withdrawing groups (e.g., nitro, fluoro) on the phenoxy ring may enhance electrophilic reactivity but reduce bioavailability due to increased polarity.

Acetamide Linker Variations

Thiophen-2-yl vs. Aryl or Piperazinyl Groups

The thiophen-2-yl acetamide substituent differentiates this compound from analogs like benzyl N-{[({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamoyl]methyl}carbamate (), which uses a benzyl carbamate group. Thiophene’s electron-rich sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes, whereas aryl groups (e.g., phenyl) prioritize hydrophobic binding .

Sulfanyl vs. Oxo Substituents

In N-phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (), a sulfanyl group bridges the acetamide and core.

Receptor Binding and Selectivity

Triazolopyrazine derivatives are frequently explored as adenosine A2A receptor ligands. The ethoxy and thiophene groups in the target compound may confer subtype selectivity over analogs like NH2-PEG2-JQ1 (), which targets bromodomains. Thiophene’s planar structure could mimic adenine’s geometry, enhancing adenosine receptor affinity .

Metabolic Stability

Compared to 8-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (), the absence of a sulfanyl group in the target compound may reduce susceptibility to glutathione-mediated detoxification, improving half-life .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position) Key Functional Attributes Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-ethoxy, 3-(thiophen-2-yl)acetamide Balanced lipophilicity, thiophene-mediated binding
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine 8-(2-fluoro-4-nitrophenoxy) High reactivity, lower bioavailability
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-aryl, 3-methyl Pyridazine-based electronic modulation
Benzyl N-{[({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamoyl]methyl}carbamate [1,2,4]Triazolo[4,3-a]pyrazine 8-ethoxy, benzyl carbamate Enhanced hydrophilicity, carbamate stability

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